5-Benzofuranacetic acid, methyl ester
Description
5-Benzofuranacetic acid, methyl ester (C₁₆H₂₀O₄, molecular weight: 276.33 g/mol) is a benzofuran derivative characterized by a bicyclic benzofuran core fused with an acetic acid methyl ester substituent at the 5-position. The compound features additional structural complexity, including a 6-ethenyl group and a hexahydro-3,6-dimethyl-α-methylene-2-oxo moiety, as described in GC-MS analyses of natural products like Rhizoma Curcumae (processed with vinegar) and Cassia angustifolia . It occurs naturally in plant extracts and is identified via steam distillation and chromatographic techniques. Its presence correlates with enhanced bioactive properties in traditional medicinal plants, though its specific pharmacological roles remain understudied.
Properties
IUPAC Name |
methyl 2-cyclopenta[c]pyran-1-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)7-10-9-4-2-3-8(9)5-6-14-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZUKVAJUMPSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=C2C=CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10767238 | |
| Record name | Methyl (cyclopenta[c]pyran-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10767238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121638-36-6 | |
| Record name | Methyl (cyclopenta[c]pyran-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10767238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protocol from Patent Literature
A representative procedure involves:
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Dissolving 2.0 g of 5-benzofuranacetic acid in 15 mL dimethylformamide (DMF).
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Adding 3.45 g potassium carbonate (K₂CO₃) and 1.5 mL methyl iodide (MeI).
Workup includes dilution with water, extraction with ethyl acetate, and crystallization to yield 2.4 g of crude methyl ester (75% yield). Purification via silica gel chromatography or recrystallization from benzene/n-hexane enhances purity to >95%.
Advantages :
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No requirement for anhydrous conditions.
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Compatibility with base-stable functional groups.
Acid Chloride Intermediate Route
Converting 5-benzofuranacetic acid to its acid chloride prior to esterification ensures near-quantitative yields. This two-step process is ideal for large-scale production.
Stepwise Synthesis
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Chlorination : Treat the acid with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours.
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Esterification : Add methanol to the acyl chloride at 0°C, stirring for 1 hour.
Yield : 90–95% after distillation or crystallization.
Comparative Analysis of Methods
Table 1 summarizes the efficiency, scalability, and practicality of each method.
Table 1: Preparation Methods for 5-Benzofuranacetic Acid, Methyl Ester
| Method | Catalyst/Reagents | Temperature | Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄, MeOH | 80°C | 6 | 70–85 | 85–90 | Moderate |
| Alkylation (MeI) | K₂CO₃, DMF, MeI | 25°C | 24 | 75 | 95 | High |
| Acid Chloride | SOCl₂, MeOH | 70°C | 3 | 90–95 | 98 | Industrial |
Key Observations :
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Fischer esterification is cost-effective but limited by equilibrium constraints.
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Alkylation excels in mild conditions but requires toxic methyl iodide.
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Acid chloride route achieves the highest yields but involves hazardous SOCl₂.
Industrial-Scale Production Insights
Industrial protocols prioritize safety and efficiency. For example, the alkylation method described in patent literature uses:
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Continuous stirred-tank reactors (CSTRs) for precise temperature control.
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In-line FTIR monitoring to track reaction progress.
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Centrifugal crystallization for high-purity isolation (99.5% by HPLC).
Optimized parameters include:
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Methanol-to-acid ratio : 12:1 (mol/mol).
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Catalyst loading : 3% w/w H₂SO₄.
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Residence time : 4 hours at 75°C.
Challenges and Mitigation Strategies
Byproduct Formation
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Di-esterification : Occurs with excess methanol. Mitigated by stoichiometric control.
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Oxidation : Prevented by inert atmosphere (N₂ or Ar).
Chemical Reactions Analysis
Types of Reactions: 5-Benzofuranacetic acid, methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce alcohols or amines as the major products.
Substitution: Substitution reactions can result in the formation of various substituted benzofuranacetic acid derivatives.
Scientific Research Applications
5-Benzofuranacetic acid, methyl ester has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, such as in the development of new drugs and treatments for various diseases. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Benzofuranacetic acid, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary, but they often include interactions with signaling molecules and cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-benzofuranacetic acid, methyl ester are compared below with analogous benzofuran derivatives, esters, and bioactive compounds.
Structural Comparison (Table 1)
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Benzofuran core with acetic acid methyl ester at C5; ethenyl, dimethyl groups | C₁₆H₂₀O₄ | 276.33 | 6-ethenyl, 3,6-dimethyl, α-methylene-2-oxo |
| 5-Benzofuran-2-carboxylic acid ethyl ester | Benzofuran core with carboxylic acid ethyl ester at C2 | C₁₁H₁₀O₃ | 190.20 | Bromo or chloro substituents at C5 or C7 |
| Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate | Benzofuran ring with bromoacetyl and benzyloxy groups | C₁₈H₁₅BrO₅ | 399.21 | Bromoacetyl at C5, benzyloxy at C2 |
| 2-Methoxyethyl 2-methyl-5-[(2-methylbenzyl)oxy]benzofuran-3-carboxylate | Methoxyethyl ester at C3, methylbenzyloxy at C5 | C₂₂H₂₂O₆ | 398.41 | Methyl groups at C2 and benzyloxy substituent |
| 1,3-Propanediol, 2-methyl-, dipropanoate | Linear ester with methyl-propanediol backbone | C₁₀H₁₈O₄ | 202.25 | No aromatic system; aliphatic ester |
Functional and Pharmacological Comparison (Table 2)
Key Research Findings and Contradictions
Natural Occurrence vs. Synthetic Accessibility :
- This compound is primarily isolated from plants, whereas analogs like benzofuran-2-carboxylic acid esters are synthesized for pharmacological screening .
- Contradiction: While emphasizes synthetic scalability for benzofuran-2-carboxylic acid derivatives, highlights the natural abundance of this compound in specific herbal extracts.
Bioactivity Profiles: Benzofuran-based HDAC inhibitors (e.g., 5-(6-dimethylamino-benzofuran-2-yl) derivatives) show promise in oncology, but this compound lacks direct pharmacological data . Fatty acid methyl esters (e.g., palmitic acid methyl ester) are well-characterized in metabolic studies, unlike benzofuran esters, which remain underexplored .
Analytical Challenges: GC-MS retention times for this compound vary slightly across studies (12.036 min in Cassia angustifolia vs. 12.877 min for oxireno-benzofuran derivatives), suggesting matrix-dependent elution profiles .
Biological Activity
5-Benzofuranacetic acid, methyl ester, also known as Furofenac Methyl Ester, is an ester derivative of Furofenac, a non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₆H₁₄BrNO₃
- Molecular Weight: 348.19 g/mol
The compound's structure features a benzofuran ring, which is significant in determining its biological activity. The methyl ester functional group enhances solubility and bioavailability compared to its parent compound, Furofenac.
Furofenac Methyl Ester primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain responses. By inhibiting COX activity, the compound reduces inflammation and provides analgesic effects.
Anti-inflammatory Activity
Research has demonstrated that Furofenac Methyl Ester effectively reduces inflammation in various models:
- Cell Culture Studies: In vitro studies have shown that this compound can significantly decrease inflammatory markers in cell cultures exposed to lipopolysaccharide (LPS) stimulation.
- Animal Models: In vivo studies involving mice have confirmed its anti-inflammatory properties by measuring reductions in edema and other inflammatory responses .
Analgesic Properties
Furofenac Methyl Ester has also been evaluated for its pain-relieving capabilities:
- Pain Models: Studies using animal models of pain have indicated that the compound produces significant analgesic effects, comparable to conventional NSAIDs.
Comparative Biological Activity
To better understand the efficacy of Furofenac Methyl Ester, it is useful to compare it with similar compounds. The following table summarizes key characteristics:
| Compound | Anti-inflammatory Activity | Analgesic Activity | Notes |
|---|---|---|---|
| Furofenac Methyl Ester | Yes | Yes | Improved bioavailability |
| Flurbiprofen Methyl Ester | Yes | Yes | Similar mechanism but different structure |
| Ibuprofen Methyl Ester | Yes | Yes | Widely used NSAID |
| Naproxen Methyl Ester | Yes | Yes | Longer half-life |
Case Studies and Research Findings
- Study on Inflammation Reduction : A study demonstrated that Furofenac Methyl Ester significantly reduced LPS-induced inflammation in murine models. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory cytokines such as TNF-alpha and IL-6.
- Cytotoxicity Assessment : Research involving cytotoxicity assays revealed that Furofenac Methyl Ester exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity indicates potential applications in cancer therapy .
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest that the methyl ester form enhances absorption and distribution within biological systems compared to its parent compound, potentially leading to improved therapeutic outcomes .
Q & A
Q. What are the standard laboratory synthesis methods for 5-Benzofuranacetic acid, methyl ester?
The compound is commonly synthesized via Fischer esterification , where 5-Benzofuranacetic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Reaction optimization involves controlling temperature (typically 60–80°C) and catalyst concentration to maximize yield. Post-synthesis purification is achieved using techniques like liquid-liquid extraction and column chromatography .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Gas Chromatography-Mass Spectrometry (GC/MS) : Used to confirm molecular weight and fragmentation patterns, particularly for methyl ester derivatives (e.g., detection at 1.142 ppm in plant extracts) .
- Nuclear Magnetic Resonance (NMR) : H and C NMR provide detailed structural insights, such as methyl ester group confirmation (δ ~3.6–3.8 ppm for methoxy protons) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity quantification and separation from co-eluting compounds in complex matrices .
Q. How is this compound detected in ecological studies?
In plant allelopathy research, the compound is extracted using solvents like methanol or ethanol, followed by GC/MS analysis. Detection thresholds vary; for example, it was identified at 1.142 ppm in Calotropis gigantea aqueous extracts but absent in controls, suggesting concentration-dependent ecological roles .
Advanced Research Questions
Q. How can researchers address contradictory data on the biological activity of 5-Benzofuranacetic acid derivatives?
Discrepancies may arise from differences in purity , stereochemistry , or assay conditions . Methodological strategies include:
Q. What mechanistic insights exist for the role of this compound in plant allelopathy?
The compound exhibits concentration-dependent effects on competing plant species. At 1.5% concentration, it inhibits root elongation in target plants by disrupting mitochondrial electron transport, as evidenced by reactive oxygen species (ROS) accumulation. Advanced studies combine metabolomics and transcriptomics to map its mode of action .
Q. How can synthetic pathways for this compound be optimized for scalability?
Key parameters include:
- Catalyst selection : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce waste.
- Solvent-free conditions : Enhance green chemistry metrics by minimizing solvent use .
- Flow chemistry : Continuous reactors improve yield consistency and throughput .
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound samples?
- Two-dimensional Gas Chromatography (GC×GC) : Enhances separation of structurally similar esters in plant extracts .
- Chiral HPLC : Critical for isolating enantiomers, which may differ in bioactivity .
Method Development Questions
Q. How can researchers validate quantification methods for this compound in environmental samples?
Validation involves:
- Spike-and-recovery experiments to assess accuracy (target: 90–110% recovery).
- Limit of Detection (LOD) determination using serial dilutions (e.g., LOD of 0.01 ppm via GC/MS) .
- Cross-validation with LC-QTOF-MS for high-resolution mass confirmation .
Q. What strategies mitigate degradation of this compound during storage?
- Temperature control : Store at –20°C in amber vials to prevent photodegradation.
- Antioxidant additives : Use 0.1% BHT (butylated hydroxytoluene) in stock solutions .
Data Interpretation Questions
Q. Why is this compound detected inconsistently across ecological studies?
Variability may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

